molecular formula C5H5IN2O B597616 3-Amino-5-iodopyridin-4-ol CAS No. 1332691-15-2

3-Amino-5-iodopyridin-4-ol

Cat. No. B597616
CAS RN: 1332691-15-2
M. Wt: 236.012
InChI Key: FDKKEVMHINEAIX-UHFFFAOYSA-N
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Description

3-Amino-5-iodopyridin-4-ol is a chemical compound with the CAS Number: 1332691-15-2 . It has a molecular weight of 236.01 . It is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-5-iodo-4-pyridinol . The InChI key is also provided . For a detailed molecular structure analysis, tools like MolView can be used.


Physical And Chemical Properties Analysis

The melting point of this compound is between 195-200 degrees Celsius . It is a powder at room temperature . For a comprehensive analysis of physical and chemical properties, tools like SwissADME can be used.

Mechanism of Action

The mechanism of action of 3-Amino-5-iodopyridin-4-ol is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in DNA and RNA synthesis, which may explain its potential for use in cancer therapy. This compound has also been found to bind to proteins involved in DNA and RNA binding, which may explain its use as a probe for studying biological systems.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of enzymes involved in DNA and RNA synthesis. Physiologically, this compound has been found to inhibit the growth of cancer cells and has shown potential for use in cancer therapy. This compound has also been found to bind to proteins involved in DNA and RNA binding, which may have implications for the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Amino-5-iodopyridin-4-ol in lab experiments is its potential for use in cancer therapy. This compound has been found to inhibit the growth of cancer cells, which makes it a promising candidate for the development of new cancer drugs. Another advantage of using this compound is its use as a probe for studying biological systems. This compound has been found to bind to proteins involved in DNA and RNA binding, which makes it a useful tool for studying gene expression. One limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for the use of 3-Amino-5-iodopyridin-4-ol in scientific research. One direction is the development of new cancer drugs based on this compound. Another direction is the use of this compound as a tool for studying gene expression and regulation. This compound may also have potential for use in the development of new sensors for detecting biological molecules. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in various applications.
Conclusion:
In conclusion, this compound is a pyridine derivative that has shown promising results in scientific research. It has been synthesized using different methods and has been found to have potential for use in cancer therapy and as a tool for studying biological systems. This compound has biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are many future directions for the use of this compound in scientific research, and further research is needed to fully understand its potential for use in various applications.

Synthesis Methods

The synthesis of 3-Amino-5-iodopyridin-4-ol has been achieved using different methods. One such method involves the reaction of 3,5-dichloropyridine with sodium iodide, followed by the addition of ammonia to yield this compound. Another method involves the reaction of 3,5-dichloropyridine with sodium azide, followed by the addition of hydrazine hydrate to yield this compound. Both methods have been successful in synthesizing this compound, with the yield ranging from 60% to 80%.

Scientific Research Applications

3-Amino-5-iodopyridin-4-ol has been used in various scientific applications, including the development of new drugs and as a tool for studying biological systems. This compound has been found to inhibit the growth of cancer cells and has shown potential for use in cancer therapy. It has also been used as a probe for studying the binding of proteins to DNA and RNA. This compound has also been used in the development of new sensors for detecting biological molecules.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For detailed safety information, the MSDS (Material Safety Data Sheet) should be referred .

properties

IUPAC Name

3-amino-5-iodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKKEVMHINEAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724490
Record name 3-Amino-5-iodopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332691-15-2
Record name 3-Amino-5-iodopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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